molecular formula C21H23N3O4 B10980955 N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-phenylacetamide

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-phenylacetamide

Cat. No.: B10980955
M. Wt: 381.4 g/mol
InChI Key: IRBFDTWMHZJKLU-UHFFFAOYSA-N
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Description

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-phenylacetamide is a synthetic organic compound that belongs to the quinazolinone class. This compound is characterized by its unique structure, which includes a quinazolinone core with dimethoxy and methyl substituents, linked to a phenylacetamide moiety. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of Dimethoxy and Methyl Groups: The dimethoxy and methyl substituents are introduced through electrophilic aromatic substitution reactions using appropriate reagents such as methoxybenzene and methyl iodide.

    Attachment of the Phenylacetamide Moiety: The final step involves the coupling of the quinazolinone intermediate with phenylacetic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinazolinone derivatives with higher oxidation states.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like thiols or amines replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thiols or amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinazolinone derivatives with carboxylic acid or aldehyde groups.

    Reduction: Hydroxyquinazolinone derivatives.

    Substitution: Thiolated or aminated quinazolinone derivatives.

Scientific Research Applications

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-phenylacetamide has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazolinone derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.

    Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-methyl-4-oxoquinazoline and 6,7-dimethoxy-2-methylquinazolin-4(3H)-one.

    Phenylacetamide Derivatives: Compounds like N-phenylacetamide and N-(2-methylphenyl)acetamide.

Uniqueness

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-phenylacetamide is unique due to its specific substitution pattern on the quinazolinone core and the presence of the phenylacetamide moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Biological Activity

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-phenylacetamide is a compound belonging to the quinazoline family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H25N3O6C_{22}H_{25}N_{3}O_{6}, with a molecular weight of approximately 441.5 g/mol. The compound features a quinazolinone core, which is significant for its biological activity due to the presence of methoxy groups that enhance solubility and interaction with biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. Research indicates that compounds with similar structures can induce apoptosis in various cancer cell lines through multiple pathways:

  • Inhibition of Tyrosinase : Quinazolinone benzamides have been shown to inhibit tyrosinase activity, which is crucial in melanin synthesis. This inhibition can lead to reduced melanin content in melanoma cells .
  • Cell Viability Assays : In vitro studies using MTT assays have demonstrated that this compound exhibits cytotoxic effects on cancer cells, with IC50 values indicating significant potency against specific cancer types .

Antimicrobial Activity

The quinazoline scaffold has also been associated with antimicrobial properties. Studies suggest that derivatives can exhibit activity against various bacterial and fungal strains:

  • Mechanism : The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways essential for microbial survival.

Antiparasitic Activity

Recent investigations into the antiparasitic effects of quinazoline derivatives show promising results against pathogens responsible for tropical diseases:

  • Trypanothione Reductase Inhibition : Compounds similar to this compound have been identified as noncompetitive inhibitors of trypanothione reductase (TR), leading to increased levels of reactive oxygen species (ROS) in parasites such as Trypanosoma brucei and Leishmania species .
  • Efficacy Studies : In vitro efficacy studies have shown that certain quinazoline derivatives exhibit EC50 values below 10 μM against various parasitic infections, indicating strong potential for therapeutic development .

The biological activity of this compound can be attributed to several mechanisms:

  • Allosteric Modulation : The compound may act as an allosteric modulator by binding to specific sites on target enzymes, disrupting their normal function and leading to increased oxidative stress within the cells .
  • Signal Transduction Pathways : It has been suggested that this compound can interfere with key signaling pathways involved in cell proliferation and survival, particularly through the ERK1/2 and p38 MAPK pathways .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated cytotoxicity in melanoma cells with IC50 values indicating significant inhibition of cell viability.
Study 2Showed effective inhibition of trypanothione reductase in Trypanosoma species leading to increased ROS levels and parasite death.
Study 3Reported antimicrobial activity against Gram-positive bacteria with a notable reduction in growth at low concentrations.

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)ethyl]-2-phenylacetamide

InChI

InChI=1S/C21H23N3O4/c1-14-23-17-13-19(28-3)18(27-2)12-16(17)21(26)24(14)10-9-22-20(25)11-15-7-5-4-6-8-15/h4-8,12-13H,9-11H2,1-3H3,(H,22,25)

InChI Key

IRBFDTWMHZJKLU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)CC3=CC=CC=C3)OC)OC

Origin of Product

United States

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